molecular formula C10H11NO2 B1394042 1-Pyridin-2-ylcyclobutanecarboxylic acid CAS No. 1159632-71-9

1-Pyridin-2-ylcyclobutanecarboxylic acid

Cat. No.: B1394042
CAS No.: 1159632-71-9
M. Wt: 177.2 g/mol
InChI Key: ITXJSCSSMREKLX-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid (CAS: 1439900-19-2) is a cyclobutane-derived carboxylic acid featuring a pyridin-2-ylmethyl substituent. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . The compound is structurally characterized by a cyclobutane ring fused to a carboxylic acid group and a pyridine moiety linked via a methylene bridge. Available safety data indicate it is stable under normal handling conditions but may decompose into carbon oxides and nitrogen oxides when exposed to strong oxidizing agents .

Properties

IUPAC Name

1-pyridin-2-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9(13)10(5-3-6-10)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJSCSSMREKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693199
Record name 1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159632-71-9
Record name 1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-2-ylcyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a pyridine-substituted alkene, followed by carboxylation. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-ylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products:

    Oxidation: Esters, amides, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-Pyridin-2-ylcyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

1-Pyridin-2-ylcyclobutanecarboxylic acid can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share the pyridine ring but differ in the substituents attached to the ring.

    Cyclobutane carboxylic acids: These compounds have a cyclobutane ring with a carboxylic acid group but lack the pyridine ring.

Uniqueness: The combination of a pyridine ring and a cyclobutane ring in this compound imparts unique structural and chemical properties, making it distinct from other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzylcyclobutane-1-carboxylic Acid

Key Data:

  • CAS No.: 114672-02-5
  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol .

Structural Differences and Implications:

  • Substituent : Replaces the pyridin-2-ylmethyl group with a benzyl moiety.
  • Polarity : The absence of a nitrogen atom in the aromatic ring reduces polarity compared to the pyridine-containing analog.

2-Picolinic Acid (Pyridine-2-carboxylic Acid)

Key Data:

  • Molecular Formula: C₆H₅NO₂
  • Molecular Weight : 123.11 g/mol .

Structural Differences and Implications:

  • Core Structure : Lacks the cyclobutane ring, featuring a direct carboxylic acid group on the pyridine ring.

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) GHS Classification Reactivity Notes
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid 1439900-19-2 C₁₁H₁₃NO₂ 191.23 Not classified Decomposes to CO/NOx with oxidizers
1-Benzylcyclobutane-1-carboxylic acid 114672-02-5 C₁₂H₁₄O₂ 190.24 Not classified Stability data incomplete
2-Picolinic acid Not provided C₆H₅NO₂ 123.11 Not classified No PBT/vPvB components

Key Research Findings and Limitations

Cyclobutane rings in both compounds may confer steric strain, influencing reactivity in synthetic applications.

Safety and Stability :

  • Both cyclobutane derivatives exhibit stability under standard conditions but lack detailed reactivity studies.
  • Hazardous decomposition products (e.g., nitrogen oxides) are documented only for the pyridine-containing compound .

Data Gaps: Acute toxicity, biodegradability, and ecological impact data are absent for all compounds .

Biological Activity

1-Pyridin-2-ylcyclobutanecarboxylic acid, with the molecular formula C10H11NO2, is an intriguing compound due to its unique structural configuration comprising a cyclobutane ring, a pyridine moiety, and a carboxylic acid group. This distinctive structure positions it as a candidate for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H11NO2\text{C}_{10}\text{H}_{11}\text{N}\text{O}_2

This configuration allows for diverse interactions with biological targets, which can influence its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, making it a candidate for pharmaceutical applications aimed at combating infections.
  • Interaction with Enzymes : The compound has been shown to interact with specific enzymes and receptors, potentially modulating their activity. This characteristic is crucial for understanding its therapeutic applications.

The mechanism by which this compound exerts its biological effects involves binding to active sites of various enzymes. This interaction can lead to either inhibition or activation of enzymatic functions, significantly impacting metabolic pathways and cellular processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
2-(Pyridin-2-yl)cyclopropanecarboxylic acidCyclopropane derivativeExplored for antimicrobial activity
3-Pyridin-2-ylpropanoic acidPropanoic acid derivativePotential neuroprotective effects
4-Pyridin-2-yltetrahydrofuran-3-carboxylic acidTetrahydrofuran derivativeStudied for anti-inflammatory properties

This compound stands out due to its cyclobutane structure, which may offer distinct reactivity patterns compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Pyridin-2-ylcyclobutanecarboxylic acid
Reactant of Route 2
1-Pyridin-2-ylcyclobutanecarboxylic acid

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